Lipophilicity (XLogP3) Comparison: Ortho-Propoxy vs. Para-Propoxy and Unsubstituted N-Phenylmaleimide
The computed octanol-water partition coefficient (XLogP3) for 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione is 1.9, placing it between the more lipophilic para-propoxy isomer (XLogP3 = 2.0) and the less lipophilic unsubstituted N-phenylmaleimide (XLogP3 ≈ 1.4). This 0.1 log unit reduction relative to the para isomer is attributable to intramolecular interactions between the ortho-propoxy oxygen and the maleimide carbonyl, which reduce the effective hydrophobic surface area [1]. In the broader N-substituted maleimide SAR context, lipophilicity differences of this magnitude have been shown to correlate with antibacterial potency variations, where increased logP generally enhances activity against Gram-positive strains [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 89143-07-7): XLogP3 = 2.0; N-Phenylmaleimide (CAS 941-69-5): XLogP3 ≈ 1.4 |
| Quantified Difference | ΔXLogP3 = −0.1 vs. para isomer; ΔXLogP3 = +0.5 vs. N-phenylmaleimide |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from SMILES structures |
Why This Matters
The intermediate lipophilicity of the ortho-propoxy compound may offer a differentiated pharmacokinetic or membrane-partitioning profile compared to the more lipophilic para isomer, which is relevant when selecting compounds for cell-based assays where excessive lipophilicity can cause non-specific binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2246135 (XLogP3 = 1.9) and CID 605191 (XLogP3 = 2.0). https://pubchem.ncbi.nlm.nih.gov/. Accessed 24 Apr 2026. View Source
- [2] Salewska, N., et al. Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(1), 117–124. (Lipophilicity influenced antibacterial activity of neutral maleimides.) View Source
